![molecular formula C7H13NO3 B3042330 N-Acetyl-D-Norvaline CAS No. 57357-56-9](/img/structure/B3042330.png)
N-Acetyl-D-Norvaline
Overview
Description
N-Acetyl-D-Norvaline is an organic compound . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of N-Acetyl-D-Norvaline involves using valeric acid as the raw material. The process includes acyl chlorination, α-position bromination, ammoniation, resolution, and hydrolysis .Chemical Reactions Analysis
While specific chemical reactions involving N-Acetyl-D-Norvaline are not detailed in the search results, it is used in peptide synthesis .Physical And Chemical Properties Analysis
N-Acetyl-D-Norvaline is a solid substance . Its molecular weight is 159.18 .Scientific Research Applications
Optical Resolution in Chemistry
N-Acetyl-D-Norvaline has been used in the optical resolution of certain compounds. Shiraiwa et al. (1991) demonstrated the optical resolution of ammonium salts of N-acetyl-DL-norvaline, highlighting its role in achieving high-purity substances in chemical syntheses (Shiraiwa et al., 1991).
Enzymatic Activation and Kinetics
The compound has been studied for its role in enzyme kinetics, particularly in the activation of trypsin. Research by Aisina and Manenkova (1982) focused on how N-acetyl-L-norvaline methyl ester affects the kinetics of trypsin hydrolysis, an aspect critical for understanding enzyme behavior and designing enzyme inhibitors (Aisina & Manenkova, 1982).
Biosynthesis Studies
Kisumi, Sugiura, and Chibata (1976) explored the biosynthesis of norvaline and related compounds in Serratia marcescens, providing insights into microbial amino acid production, which is relevant for both basic biology and industrial applications (Kisumi et al., 1976).
Pharmaceutical Applications
N-Acetyl-D-Norvaline has significance in pharmaceutical manufacturing. For instance, Yunlong et al. (2017) developed a method for producing L-norvaline, a key intermediate in the production of the antihypertensive drug Perindopril, using a desymmetrization process involving N-Acetyl-D-Norvaline (Yunlong et al., 2017).
Antibiotic Development
Research by Miyake (1960) synthesized δ-hydroxy-γ-oxo-L-norvaline, an antibiotic compound, using N-acetyl-δ-hydroxy-γ-oxo-DL-norvaline, showcasing the role of N-Acetyl-D-Norvaline derivatives in developing new antibiotics (Miyake, 1960).
Glycoprotein Catabolism
Kuranda and Aronson (1986) investigated the effect of 5-diazo-4-oxo-L-norvaline on lysosomal glycoprotein catabolism in rat liver, indicating a potential role in understanding lysosomal enzyme functions and disorders (Kuranda & Aronson, 1986).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamidopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-Norvaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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